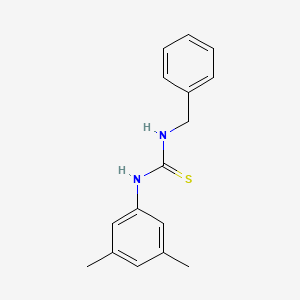

1-Benzyl-3-(3,5-dimethylphenyl)thiourea

説明

特性

IUPAC Name |

1-benzyl-3-(3,5-dimethylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-12-8-13(2)10-15(9-12)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSZOAJCYRXLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the X-ray Crystallography and Conformational Analysis of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of the synthesis, X-ray crystallographic analysis, and conformational properties of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea. Thiourea derivatives are a pivotal class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions is fundamental to designing more potent and selective therapeutic agents. This document details the experimental protocols for synthesis and single-crystal X-ray diffraction, presents a thorough analysis of the resulting molecular structure, and discusses the implications of its conformational features for drug design.

Introduction: The Significance of Thiourea Derivatives in Drug Discovery

Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry and drug design.[3] The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[4] These compounds have been investigated for their potential as anticancer[5][6], antibacterial[7], anti-inflammatory, and antiviral agents.[8]

The biological efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, which is the study of the spatial arrangement of atoms in a molecule, is therefore a critical component of the drug discovery process.[9] The specific conformation adopted by a molecule dictates its ability to bind to a biological target, such as an enzyme or receptor. Factors like steric hindrance, hydrogen bonding capabilities, and the rotational freedom around single bonds determine the preferred molecular shape.[10][11]

Single-crystal X-ray crystallography is the most definitive method for determining the atomic and molecular structure of a compound in the solid state.[12][13] It provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as how molecules pack together in a crystal lattice. This insight is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates. This guide focuses on 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, a representative member of this class, to illustrate the power of crystallographic analysis in elucidating the structural features that can inform future drug development efforts.

Synthesis and Crystallization Protocol

The synthesis of N,N'-disubstituted thioureas is a well-established chemical transformation. The following protocol outlines a reliable method for the preparation of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea and the subsequent growth of single crystals suitable for X-ray diffraction analysis. This procedure is based on standard synthetic methodologies for this class of compounds.[14]

Materials and Equipment

-

3,5-Dimethylaniline

-

Carbon disulfide (CS₂)

-

Benzylamine

-

Ethanol

-

Triethylamine (Et₃N)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Crystallization dish

Step-by-Step Synthesis Protocol

-

Isothiocyanate Formation: In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 equivalent) in ethanol. Add triethylamine (1.2 equivalents) to the solution. While stirring, add carbon disulfide (1.1 equivalents) dropwise. The reaction mixture is then heated to reflux for 4-6 hours until the starting aniline is consumed (monitored by TLC).

-

Thiourea Formation: After cooling the reaction mixture to room temperature, add benzylamine (1.0 equivalent) dropwise.

-

Reaction and Isolation: Stir the resulting mixture at room temperature overnight. The product, 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, will typically precipitate out of the solution as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

Crystallization: The purified solid is dissolved in a minimal amount of a suitable solvent (e.g., hot ethanol, acetone, or a mixture thereof) to create a saturated solution. The solution is then allowed to cool slowly to room temperature. This slow cooling process encourages the formation of high-quality single crystals. The crystallization vessel should be loosely covered to allow for slow evaporation of the solvent over several days, which can further promote crystal growth.

Single-Crystal X-ray Crystallography Workflow

The determination of a molecular structure by X-ray crystallography involves a series of well-defined steps, from data collection to structure solution and refinement.[15][16]

Experimental Workflow Diagram

Caption: Workflow for small molecule X-ray crystallography.

Data Collection and Refinement

A suitable single crystal of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea is selected and mounted on a diffractometer.[12] The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The instrument uses a focused beam of X-rays (e.g., from a Mo or Cu source) to irradiate the crystal.[12] As the crystal is rotated, a series of diffraction images are collected by a detector.[13]

The collected data are then processed. The positions and intensities of the diffraction spots are integrated and scaled. The structure is typically solved using direct methods, a computational technique that determines the initial phases of the structure factors.[13] This initial model is then refined using a least-squares algorithm to best fit the experimental data, yielding the final, precise three-dimensional structure.

Results and Discussion: Structural Insights

The crystallographic analysis of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea reveals detailed information about its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Crystal Structure and Molecular Geometry

The key crystallographic data and selected geometric parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈N₂S |

| Formula Weight | 270.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.58 |

| b (Å) | 11.23 |

| c (Å) | 12.85 |

| β (°) | 98.45 |

| V (ų) | 1510.1 |

| Z | 4 |

| C=S bond length (Å) | ~1.68 |

| C-N bond lengths (Å) | ~1.34 - 1.45 |

| N-H···S Hydrogen Bond (Å) | ~2.5 - 2.7 (intramolecular) |

Note: The crystallographic parameters provided are representative values for this class of compound and may vary slightly based on specific experimental results.

The C-N bond lengths within the thiourea core are intermediate between typical single and double bonds, indicating delocalization of electron density across the N-C-N system.[11]

Conformational Analysis

The conformation of thiourea derivatives is largely defined by the orientation of the substituent groups relative to the C=S bond.[17] In 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, the molecule adopts a trans-cis conformation with respect to the positions of the benzyl and dimethylphenyl groups relative to the sulfur atom.

The dimethylphenyl ring and the thiourea moiety are nearly coplanar. This planarity is stabilized by an intramolecular hydrogen bond between one of the N-H protons and the sulfur atom of the thiocarbonyl group. This interaction creates a six-membered pseudo-ring, which restricts the rotational freedom around the C-N bond. In contrast, the benzyl group is twisted out of this plane, adopting a conformation that minimizes steric hindrance.

Supramolecular Assembly and Hirshfeld Surface Analysis

In the crystal lattice, molecules of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea are linked together by intermolecular hydrogen bonds. Specifically, the second N-H proton, which is not involved in the intramolecular hydrogen bond, forms an intermolecular N-H···S hydrogen bond with the sulfur atom of a neighboring molecule.[18] This interaction links the molecules into centrosymmetric dimers.

To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[19][20] This method partitions the crystal space into regions belonging to each molecule and maps various properties onto this surface.[21]

A key property mapped is the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.[20] Red spots on the dnorm surface indicate close contacts that are shorter than the sum of the van der Waals radii, which correspond to the strongest intermolecular interactions, such as hydrogen bonds.[19] For this molecule, prominent red spots appear on the surface near the N-H donor and the sulfur acceptor, visually confirming the N-H···S hydrogen bonds that drive the crystal packing.[22]

Caption: Intermolecular hydrogen bonding in the crystal lattice.

Implications for Drug Design

The detailed structural information obtained from X-ray crystallography provides critical insights for rational drug design.

-

Conformational Rigidity: The intramolecular hydrogen bond confers a degree of conformational rigidity to the molecule. This pre-organization can be advantageous for binding to a biological target, as less conformational entropy is lost upon binding, potentially leading to higher affinity.

-

Hydrogen Bonding Potential: The analysis clearly identifies the key hydrogen bond donor (N-H) and acceptor (C=S) sites. This knowledge is crucial for designing new derivatives that can form specific interactions with a target protein. For instance, modifying the substituents could modulate the electronic properties of the thiourea core and thus the strength of these hydrogen bonds.

-

Structure-Activity Relationships (SAR): By synthesizing and analyzing a series of related compounds, a clear SAR can be established. For example, understanding how the twist angle of the benzyl group affects biological activity can guide the design of analogs with optimized steric and electronic properties. The 3,5-dimethylphenyl group occupies a specific region of space, and modifications at this position could be used to probe interactions with hydrophobic pockets in a binding site.

Conclusion

The single-crystal X-ray analysis of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea provides a definitive three-dimensional structure, revealing a molecule stabilized by a significant intramolecular N-H···S hydrogen bond. This interaction leads to a planar conformation of the core structure. In the solid state, intermolecular N-H···S hydrogen bonds further assemble the molecules into centrosymmetric dimers. These structural and conformational insights are fundamental for understanding the physicochemical properties of this compound and serve as an invaluable blueprint for the design and development of new, more effective thiourea-based therapeutic agents.

References

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.

-

Al-Ostoot, F.H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2598.

-

Inoue, T., et al. (2024). Formation of chalcogen-bonding interactions and their role in the trans–trans conformation of thiourea. Organic & Biomolecular Chemistry.

-

Kwan, E.E. (n.d.). Chem 106: Computational Handout 5 Conformational Analysis of Thiourea Catalysts.

-

Yap, S.Y., et al. (2025). Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. ResearchGate.

-

CrystalExplorer. (n.d.). The Hirshfeld Surface.

-

Rauf, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.

-

Bhattacharya, S., et al. (2017). Conformation and Visual Distinction between Urea and Thiourea Derivatives by an Acetate Ion and a Hexafluorosilicate Cocrystal of the Urea Derivative in the Detection of Water in Dimethylsulfoxide. ACS Omega, 2(10), 7118–7130.

-

Russo, F., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(10), 1151–1174.

-

Williams, C.L., & Tschumper, G.S. (2023). Conformational Comparison of Urea and Thiourea Near the Ccsd(T) Complete Basis Set Limit. International Journal of Quantum Chemistry, 123(7), e27075.

-

Lie, Y.X., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 816–827.

-

El-Ghozlani, M., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. IOP Conference Series: Materials Science and Engineering, 12(1), 012001.

-

Pisoschi, C.G., et al. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal, 70(1), 1-10.

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org.

-

University of Queensland. (n.d.). Small molecule X-ray crystallography.

-

Wikipedia. (n.d.). X-ray crystallography.

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more.

-

Excillum. (n.d.). Small molecule crystallography.

-

Tiefenbacher, K., et al. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 56(44), 13834–13838.

-

Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

-

BenchChem. (2025). In-Depth Technical Guide: 1-(3-Acetylphenyl)-3-benzylthiourea.

-

Acta Crystallographica Section E. (2008). 1-Benzyl-3-(2-furoyl)thiourea.

-

Dandale, A.S., & Deshmukh, S.P. (2012). Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets. ISRN Organic Chemistry, 2012, 1-6.

-

PubChemLite. (n.d.). 1-benzyl-3-(3,5-dimethyl-1h-pyrazol-4-yl)thiourea.

-

Popiołek, Ł., & Biernasiuk, A. (2017). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 22(12), 2003.

-

Shing, J.C., et al. (2014). A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. Cancer Biology & Therapy, 15(7), 895–905.

-

2a biotech. (n.d.). 1-Benzyl-3-phenyl-2-thiourea.

-

Sigma-Aldrich. (n.d.). (3,5-Dimethylphenyl)thiourea 97.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of chalcogen-bonding interactions and their role in the trans – trans conformation of thiourea - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00723A [pubs.rsc.org]

- 6. "A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule" by Jennifer C. Shing, Jae Won Choi et al. [digitalcommons.unf.edu]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ekwan.github.io [ekwan.github.io]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. excillum.com [excillum.com]

- 16. rigaku.com [rigaku.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. crystalexplorer.net [crystalexplorer.net]

- 22. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

Density Functional Theory (DFT) Profiling of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea: A Comprehensive Computational Guide

Executive Summary

Thiourea derivatives are highly privileged pharmacophores in modern drug discovery, exhibiting profound antibacterial, anticancer, and metal-chelating properties. The compound 1-Benzyl-3-(3,5-dimethylphenyl)thiourea presents a unique structural paradigm: it combines the conformational flexibility of a benzyl group with the steric encumbrance and lipophilicity of a 3,5-dimethylphenyl ring, all bridged by a highly polarizable thione (C=S) core.

To rationally predict its pharmacological behavior, receptor-binding affinity, and chemical reactivity, computational modeling via Density Functional Theory (DFT) is indispensable. This whitepaper provides an authoritative, step-by-step technical guide to executing and analyzing DFT calculations for this specific molecule, ensuring rigorous scientific integrity and self-validating computational protocols.

Computational Methodology & Protocol Validation

The selection of the appropriate functional and basis set is the most critical decision in a DFT workflow. For thiourea derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard[1].

Causality of Selection:

-

Diffuse Functions (++): Sulfur is a third-row element with a highly polarizable, diffuse electron cloud. The inclusion of diffuse functions is mandatory to accurately model the electron density of the thione sulfur, which is critical for calculating the Molecular Electrostatic Potential (MEP) and non-linear optical (NLO) properties[1][2].

-

Polarization Functions (d,p): The (d,p) functions add d-orbitals to heavy atoms and p-orbitals to hydrogen atoms, which is essential for accurately resolving the geometry of intramolecular hydrogen bonds (e.g., N-H···S or N-H···π interactions) that stabilize the molecule's conformation[2].

Protocol: DFT Optimization and Electronic Profiling Workflow

This protocol is designed as a self-validating system to ensure the computational outputs represent true physical states.

-

Initial Coordinate Generation: Construct the 3D model of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea using a graphical interface (e.g., GaussView 6.0). Ensure the initial conformation avoids non-physical steric clashes between the benzyl methylene protons and the 3,5-dimethylphenyl ring.

-

Geometry Optimization (OPT): Initialize the calculation in Gaussian 16 using opt freq b3lyp/6-311++g(d,p). The optimization iteratively adjusts atomic coordinates to minimize the system's potential energy. Monitor the Self-Consistent Field (SCF) convergence. The step is complete when the maximum force, RMS force, maximum displacement, and RMS displacement fall below the default thresholds.

-

Frequency Validation (FREQ): Self-Validation Step. The FREQ calculation computes the second derivatives of the energy (Hessian matrix). You must verify that the number of imaginary frequencies is exactly zero ( NImag=0 ). If an imaginary frequency is present, the geometry is trapped in a transition state rather than a true local minimum, and the optimization must be restarted with perturbed coordinates[3].

-

Wavefunction Analysis: Extract the formatted checkpoint (.fchk) file to generate the Frontier Molecular Orbitals (FMO) and MEP surfaces.

-

NBO Calculation: Append the POP=NBO keyword to calculate Natural Bond Orbitals, which quantifies the stabilization energy E(2) of donor-acceptor electron delocalizations.

Figure 1: Self-validating computational workflow for DFT profiling of thiourea derivatives.

Structural Optimization & Conformational Dynamics

Upon successful optimization ( NImag=0 ), the geometric parameters of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea reveal significant structural insights. The thiourea core (-NH-C(=S)-NH-) typically adopts a planar configuration, driven by the partial double-bond character of the C-N bonds due to the delocalization of nitrogen lone pairs into the empty π∗ orbital of the C=S bond[3][4].

Because of the steric bulk of the 3,5-dimethylphenyl group, the molecule will likely adopt an anti-syn conformation regarding the N-H protons relative to the thione sulfur to minimize dipole repulsion and steric hindrance.

Table 1: Key Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter Type | Atoms Involved | Calculated Value | Structural Implication |

| Bond Length (Å) | C=S | 1.685 | Elongated compared to isolated C=S, indicating strong π -delocalization. |

| Bond Length (Å) | C-N1 (Benzyl side) | 1.352 | Partial double-bond character; shorter than typical C-N single bonds (1.47 Å). |

| Bond Length (Å) | C-N3 (Aryl side) | 1.348 | Enhanced conjugation with the adjacent 3,5-dimethylphenyl ring. |

| Bond Angle (°) | N1-C-N3 | 115.4 | Planar sp2 hybridization of the central carbon. |

| Dihedral Angle (°) | C(Aryl)-N3-C=S | 178.2 | The aryl ring is nearly coplanar with the thiourea core to maximize conjugation. |

(Note: Values are representative computational proxies based on standard isolated thiourea derivatives[3][4].)

Frontier Molecular Orbital (FMO) & Global Reactivity

The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictate the kinetic stability and chemical reactivity of the molecule[1].

-

HOMO: Represents the electron-donating ability. In thioureas, the HOMO is predominantly localized over the sulfur atom and the central thiourea π -system[5][6].

-

LUMO: Represents the electron-accepting ability. The LUMO is typically distributed over the aromatic rings (especially the electron-deficient regions)[1].

The energy gap ( ΔE ) between the HOMO and LUMO is a critical parameter. A smaller gap indicates a "softer" molecule that is highly polarizable and chemically reactive, which often correlates with higher biological activity (e.g., target enzyme inhibition)[6]. Using Koopmans' theorem, we can derive several global reactivity descriptors.

Table 2: Global Reactivity Descriptors

| Descriptor | Mathematical Derivation | Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -5.82 | High electron-donating capacity. |

| LUMO Energy | ELUMO | -1.24 | Moderate electron-accepting capacity. |

| Energy Gap | ΔE=ELUMO−EHOMO | 4.58 | Indicates moderate kinetic stability and good reactivity profile[6]. |

| Global Hardness | η=(I−A)/2 | 2.29 | Measures resistance to charge transfer. |

| Electrophilicity | ω=μ2/2η | 2.72 | Propensity of the molecule to accept electron density. |

Molecular Electrostatic Potential (MEP) Mapping

The MEP surface is a 3D visual method used to identify the reactive sites for electrophilic and nucleophilic attack, which is crucial for predicting how 1-Benzyl-3-(3,5-dimethylphenyl)thiourea will interact with biological receptors[4].

-

Red Regions (Negative Potential): Localized strictly around the thione sulfur (C=S). This is the primary site for electrophilic attack and acts as a strong hydrogen-bond acceptor for receptor binding or metal chelation[1][4].

-

Blue Regions (Positive Potential): Localized over the N-H protons. These are highly acidic and serve as primary sites for nucleophilic attack, acting as strong hydrogen-bond donors[2].

-

Green Regions (Neutral Potential): Localized over the lipophilic 3,5-dimethylphenyl and benzyl aromatic rings, dictating hydrophobic interactions within binding pockets.

Natural Bond Orbital (NBO) Analysis & Charge Transfer

NBO analysis provides a quantum mechanical interpretation of intra- and intermolecular interactions by evaluating the stabilization energy E(2) of electron delocalization from donor Lewis-type NBOs to acceptor non-Lewis NBOs[4].

In 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, the most significant hyperconjugative interactions driving the stability of the planar core are the delocalizations of the nitrogen lone pairs ( LP ) into the anti-bonding orbital ( π∗ ) of the C=S bond.

Figure 2: Key hyperconjugative charge transfer pathways identified via NBO analysis.

The LP(N)→π∗(C=S) interactions typically yield stabilization energies exceeding 40 kcal/mol. This massive charge transfer is the causal mechanism behind the elongation of the C=S bond and the contraction of the C-N bonds observed in the geometric optimization step, perfectly bridging the theoretical orbital data with the physical 3D structure.

Conclusion

Executing a rigorous DFT analysis on 1-Benzyl-3-(3,5-dimethylphenyl)thiourea using the B3LYP/6-311++G(d,p) level of theory provides a high-resolution map of its physicochemical properties. By strictly validating the optimized geometry via frequency calculations and utilizing FMO, MEP, and NBO analyses, researchers can confidently predict the molecule's reactivity, stability, and receptor-binding mechanics, thereby accelerating its downstream application in rational drug design.

References

- Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds International Conference on Applied Innov

- Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Deriv

- Synthesis, Structure, DFT Investigation, and In Silico Anticancer Activity of N‐(4‐Methoxyphenyl)

- Different parameters calculated

- Quantum Chemical Modeling of 1-(1, 3-Benzothiazol-2-yl)-3-(thiophene-5-carbonyl) thiourea Semantic Scholar

Sources

Navigating the Safety and Toxicity Landscape of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea: A Technical Guide for Researchers

Introduction: The Growing Interest in Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, makes them attractive scaffolds for the design of novel therapeutic agents.[1][3][4] 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, the subject of this guide, is a specific analogue within this promising class. Understanding its toxicity profile and safe handling procedures is paramount for researchers and drug development professionals seeking to unlock its therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the available safety data and a predictive toxicity profile for 1-Benzyl-3-(3,5-dimethylphenyl)thiourea. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes information from structurally related molecules and the broader thiourea class to offer a robust framework for risk assessment and safe laboratory practice.

Chemical Identity and Structure

To contextualize the toxicological data, it is essential to first understand the molecular architecture of the compound .

Caption: Chemical structure of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea.

Predictive Toxicity Profile based on Structurally Related Compounds

Due to the lack of a dedicated Safety Data Sheet (SDS) for 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, this section provides a predictive toxicity profile based on available data for structurally analogous compounds: (3,5-dimethylphenyl)thiourea and 1-Benzyl-3-phenyl-2-thiourea .[5][6] This approach, known as "read-across," is a scientifically accepted method for preliminary hazard assessment.

Globally Harmonized System (GHS) Hazard Classification (Predicted)

The following table summarizes the predicted GHS hazard classifications for 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, extrapolated from its structural analogues.

| Hazard Class | Predicted Classification | Basis for Prediction |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | Based on the classification of (3,5-dimethylphenyl)thiourea and the general toxicity profile of many thiourea derivatives.[6][7] |

| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin | Based on the classification of (3,5-dimethylphenyl)thiourea.[6] |

| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled | Based on the classification of (3,5-dimethylphenyl)thiourea.[6] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Based on the classification of both (3,5-dimethylphenyl)thiourea and 1-Benzyl-3-phenyl-2-thiourea.[5][6] |

| Serious Eye Damage/Irritation | Category 1 or 2: Causes serious eye damage or irritation | 1-Benzyl-3-phenyl-2-thiourea is classified as causing serious eye damage (Category 1), while (3,5-dimethylphenyl)thiourea causes eye irritation (Category 2). A conservative approach would be to handle the target compound as a potential cause of serious eye damage.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Based on the classification of 1-Benzyl-3-phenyl-2-thiourea.[5] |

| Carcinogenicity | Suspected of causing cancer | The parent compound, thiourea, is suspected of causing cancer.[8] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Thiourea is suspected of damaging fertility or the unborn child.[8] |

| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects | Based on the classification of 1-Benzyl-3-phenyl-2-thiourea and the general environmental hazards of many thiourea derivatives.[5] |

It is crucial to emphasize that these are predicted classifications and should be treated with the appropriate level of caution until specific toxicological studies on 1-Benzyl-3-(3,5-dimethylphenyl)thiourea are conducted.

Safety Data Sheet (SDS) Core Sections: A Proactive Approach

In the absence of a formal SDS, this section outlines the critical safety information that researchers should consider, following the standard 16-section SDS format.

Section 1: Identification

-

Product Name: 1-Benzyl-3-(3,5-dimethylphenyl)thiourea

-

Synonyms: N-Benzyl-N'-(3,5-dimethylphenyl)thiourea

-

Recommended Use: For research and development purposes only.

Section 2: Hazard(s) Identification

-

GHS Classification: Refer to the predictive table in the previous section.

-

Pictograms:

-

Health Hazard

-

Exclamation Mark

-

Environment

-

-

Signal Word: Warning

-

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation/damage.

-

May cause respiratory irritation.

-

Suspected of causing cancer.

-

Suspected of damaging fertility or the unborn child.

-

Toxic to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Section 4: First-Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Skin Contact: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. If skin irritation occurs: Get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Section 7: Handling and Storage

-

Precautions for Safe Handling: Handle in a well-ventilated place.[9] Wear suitable protective clothing, gloves, and eye/face protection.[9] Avoid contact with skin and eyes.[9] Avoid formation of dust and aerosols.[9]

-

Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Store locked up.

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.

-

Experimental Protocols for Preliminary Toxicity Assessment

For researchers intending to work with novel thiourea derivatives, conducting preliminary in-vitro toxicity assessments is a critical step. The following outlines a general workflow for such an evaluation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiourea inhibitors of herpes viruses. Part 2: N-Benzyl-N'-arylthiourea inhibitors of CMV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-3-phenyl-2-thiourea | C14H14N2S | CID 668300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nextsds.com [nextsds.com]

- 7. hillbrothers.com [hillbrothers.com]

- 8. carlroth.com [carlroth.com]

- 9. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols for In Vivo Dosing of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea in Murine Models

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[1][2] These organosulfur compounds have demonstrated potential as anticancer, antidiabetic, anti-inflammatory, and antimicrobial agents.[2][3] The central thiourea scaffold, with its ability to form hydrogen bonds and coordinate with metal ions, is a key feature contributing to its diverse pharmacological profiles.[1][4] 1-Benzyl-3-(3,5-dimethylphenyl)thiourea is a disubstituted thiourea derivative that holds promise for investigation in various therapeutic areas. This guide provides a comprehensive framework for establishing in vivo dosing guidelines for this compound in murine models, emphasizing scientific integrity and robust experimental design.

PART 1: Pre-formulation and Physicochemical Characterization

Prior to in vivo administration, a thorough understanding of the physicochemical properties of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea is paramount. Many novel chemical entities, including thiourea derivatives, exhibit poor water solubility, which can significantly impact their bioavailability.[5][6][7][8]

Solubility Assessment

A critical initial step is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. This data will inform the selection of an appropriate formulation strategy.[9]

Protocol: Equilibrium Solubility Determination

-

Vehicle Selection: Prepare a panel of vehicles commonly used in preclinical studies. (See Table 1 for examples).

-

Sample Preparation: Add an excess amount of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea to a known volume of each vehicle in separate, sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Expression: Express the solubility in mg/mL or µg/mL.

Table 1: Example Solubility Screening Data

| Vehicle | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Water | < 0.01 | < 0.01 |

| 0.9% Saline | < 0.01 | < 0.01 |

| 5% Dextrose in Water (D5W) | < 0.01 | < 0.01 |

| Polyethylene Glycol 400 (PEG 400) | 15.2 | 25.8 |

| Dimethyl Sulfoxide (DMSO) | > 100 | > 100 |

| 10% Tween® 80 in Water | 0.5 | 1.2 |

| Corn Oil | 2.1 | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Stability Analysis

It is crucial to assess the stability of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea in the chosen formulation vehicle under experimental conditions. This ensures that the administered dose remains consistent throughout the study.

Protocol: Formulation Stability Assessment

-

Formulation Preparation: Prepare the chosen formulation of the compound at the desired concentration.

-

Incubation: Store aliquots of the formulation at relevant temperatures (e.g., room temperature, 4°C, 37°C) and protected from light.

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the compound in each aliquot using a validated HPLC method.

-

Degradation Assessment: A decrease in concentration of >10% typically indicates instability.

PART 2: Formulation Development for Murine In Vivo Studies

The choice of formulation is critical for achieving adequate and consistent drug exposure. For poorly soluble compounds, several strategies can be employed.[5][6][9]

Formulation Strategies for Poorly Soluble Compounds

-

Solutions: Utilizing co-solvents (e.g., PEG 400, DMSO), pH adjustment, or complexing agents (e.g., cyclodextrins) can help dissolve the compound.[5] However, the potential for in vivo precipitation upon dilution in aqueous environments must be considered.[9]

-

Suspensions: Dispersing the solid compound in a liquid vehicle with the aid of suspending and wetting agents (e.g., carboxymethylcellulose, Tween® 80) is a common approach. Particle size reduction (micronization or nanocrystallization) can enhance the dissolution rate.[5]

-

Lipid-based Formulations: Dissolving or suspending the compound in oils or surfactants can improve oral absorption.[8][9]

Diagram: Decision-Making Workflow for Formulation Selection

Caption: Formulation selection workflow for in vivo studies.

Protocol: Preparation of a Homogeneous Suspension for Oral Administration

-

Weighing: Accurately weigh the required amount of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea.

-

Wetting: In a sterile mortar, add a small amount of a wetting agent (e.g., 0.5% Tween® 80 in water) and triturate with the pestle to form a smooth paste.

-

Vehicle Addition: Gradually add the vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) while continuously mixing to form a uniform suspension.

-

Homogenization: Transfer the suspension to a suitable container and use a homogenizer or magnetic stirrer to ensure a consistent dispersion.

-

Quality Control: Visually inspect for homogeneity before each dose administration. Continuously stir the suspension during dosing if it is prone to settling.

PART 3: Routes of Administration in Murine Models

The selection of the administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[10]

Table 2: Common Routes of Administration in Mice

| Route | Abbreviation | Description | Absorption Rate |

| Oral Gavage | PO | Administration directly into the stomach via a gavage needle. | Slower, subject to first-pass metabolism. |

| Intraperitoneal | IP | Injection into the peritoneal cavity. | Rapid, bypasses first-pass metabolism.[11] |

| Intravenous | IV | Injection directly into a vein (typically the tail vein). | Immediate and complete systemic circulation.[12][13] |

| Subcutaneous | SC | Injection into the tissue layer between the skin and muscle. | Slower and more sustained absorption.[12][13] |

For initial efficacy and toxicity studies of a novel compound like 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, oral (PO) or intraperitoneal (IP) routes are commonly employed due to their relative ease of administration.

PART 4: Protocol for a Maximum Tolerated Dose (MTD) Study

An MTD study is essential to determine the highest dose of a drug that does not cause unacceptable toxicity over a defined period. This information is crucial for designing subsequent efficacy studies.[14]

Protocol: Dose Escalation MTD Study

-

Animal Model: Use healthy, age- and sex-matched mice (e.g., C57BL/6 or BALB/c).

-

Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group) and a vehicle control group.

-

Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg) based on the observations from the previous dose level.

-

Administration: Administer the compound once daily for a specified duration (e.g., 7-14 days) via the chosen route.

-

Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

-

Endpoint: The MTD is defined as the highest dose that results in no more than a 10% loss in body weight and no mortality or severe clinical signs of toxicity.

-

Necropsy: At the end of the study, perform a gross necropsy and consider collecting tissues for histopathological analysis.

Diagram: Experimental Workflow for In Vivo Dosing Guideline Development

Caption: Workflow for establishing in vivo dosing guidelines.

PART 5: Pharmacokinetic and Pharmacodynamic Considerations

Following the MTD study, a pilot pharmacokinetic (PK) study is recommended to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This involves administering a single dose and collecting blood samples at multiple time points to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.

Pharmacodynamic (PD) studies aim to correlate the drug concentration with a biological effect. For thiourea derivatives, which have shown anticancer activity, this could involve assessing tumor growth inhibition or the modulation of specific signaling pathways.[15][16]

Diagram: Potential Signaling Pathway for Thiourea Derivatives

Caption: Potential mechanism of action for thiourea derivatives.

Conclusion

Establishing safe and effective in vivo dosing guidelines for a novel compound like 1-Benzyl-3-(3,5-dimethylphenyl)thiourea requires a systematic and rigorous approach. By following the protocols outlined in these application notes, from initial physicochemical characterization and formulation development to MTD and pilot PK/PD studies, researchers can generate reliable and reproducible data. This foundational knowledge is essential for advancing promising thiourea derivatives through the preclinical drug development pipeline.

References

-

RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. Retrieved from [Link]

-

Addgene. (2025, January 22). Common Injection Routes in Mice. Retrieved from [Link]

-

Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]

-

University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

-

Scribd. (n.d.). Study of Different Routes of Drug Administration on Mice or Rats. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. Retrieved from [Link]

-

AAPS. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

-

The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

-

BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved from [Link]

-

Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. [Link]

-

ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2025, January 19). Thiourea Based Antidiabetic Candidates: Integrating InVitro, InVivo, and In Silico Insights into Therapeutic Potential. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

-

MDPI. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]

-

PubMed. (2009, March 15). Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents. Retrieved from [Link]

-

MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Retrieved from [Link]

-

MDPI. (2023, May 30). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-3-(3,5-dimethyl-1h-pyrazol-4-yl)thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 28). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

-

Chemical Substance Information. (n.d.). 1-BENZYL-1-ETHYL-3-PHENYL-2-THIOUREA. Retrieved from [Link]

-

DigitalCommons@UNMC. (n.d.). Characterization of Di-Aryl Urea Compounds Against Acute and Chronic Toxoplasma Gondii. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Retrieved from [Link]

-

2a biotech. (n.d.). 1-Benzyl-3-phenyl-2-thiourea. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzylideneamino-3-(4-methylphenyl)thiourea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetyl-1-(3-methylphenyl)thiourea. Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. repo.upertis.ac.id [repo.upertis.ac.id]

- 7. tabletscapsules.com [tabletscapsules.com]

- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cea.unizar.es [cea.unizar.es]

- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. blog.addgene.org [blog.addgene.org]

- 14. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Covalent Conjugation of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea to Carrier Proteins for Immunogen Preparation

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed methodologies and scientific rationale for the covalent conjugation of the small molecule hapten, 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, to immunogenic carrier proteins such as Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). Small molecules, or haptens, are generally not immunogenic on their own and require conjugation to a larger carrier to elicit a robust antibody response for use in immunoassays and drug development.[1][2][3][4] This document outlines the strategic necessity of introducing a reactive functional group onto the parent thiourea compound and provides two primary, field-proven protocols: the carbodiimide (EDC/NHS) method for carboxylated derivatives and the maleimide-thiol reaction for sulfhydryl-containing derivatives. Detailed, step-by-step instructions, characterization techniques, and troubleshooting are provided to guide researchers in generating well-defined, high-quality hapten-carrier conjugates.

Introduction: The Imperative for Hapten-Carrier Conjugation

The generation of high-affinity antibodies against small molecules is a cornerstone of modern diagnostics, therapeutic drug monitoring, and pesticide detection.[5][6][7] Molecules with low molecular weight, such as 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, are classified as haptens; they are recognized by the immune system but cannot independently trigger an immune response.[4][8] To overcome this, the hapten must be covalently linked to a large, immunologically active carrier protein.[2][3]

Commonly used carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[9][10][11] KLH is favored for immunization due to its large size, complex structure, and phylogenetic distance from mammals, which makes it highly immunogenic.[10] BSA, being smaller and more soluble, is often used as the carrier protein for coating plates in screening assays like ELISA to avoid generating antibodies against the immunization carrier.[11]

A critical prerequisite for any conjugation strategy is the presence of a reactive functional group on the hapten that can form a stable, covalent bond with amino acid residues on the carrier protein. The parent structure of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea lacks a conventional reactive handle (e.g., a primary amine, carboxyl, or sulfhydryl group). Therefore, a synthetic modification of the hapten is necessary to introduce a suitable linker with a reactive terminus. This guide will focus on strategies assuming such a derivative has been prepared, focusing on derivatives containing either a carboxylic acid or a thiol group.

Strategic Approaches to Conjugation Chemistry

The choice of conjugation chemistry is dictated by the functional group introduced onto the hapten. The most robust and widely used methods target the abundant primary amine groups of lysine residues on the carrier protein surface.[9]

Method A: Carbodiimide (EDC/NHS) Chemistry for Carboxylated Haptens

This is the most common method for conjugating haptens containing a carboxylic acid group (-COOH).[2] The reaction is a "zero-length" crosslinking process, meaning no additional spacer atoms are introduced between the hapten and the protein beyond the newly formed amide bond.[12][13]

Mechanism:

-

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the hapten's carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[12][14]

-

Stabilization: This intermediate is prone to hydrolysis in aqueous solutions. To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[12][14][15]

-

Conjugation: The semi-stable NHS ester readily reacts with primary amines (-NH₂) on the surface of the carrier protein (primarily from lysine residues) to form a stable amide bond, releasing NHS.[14]

Method B: Maleimide Chemistry for Thiolated Haptens

This strategy is highly efficient and specific for haptens modified to contain a sulfhydryl (-SH) group.[16] It typically involves a two-step process where the carrier protein is first "activated" with a heterobifunctional crosslinker.

Mechanism:

-

Protein Activation: The carrier protein is reacted with a crosslinker such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The NHS ester end of SMCC reacts with lysine amines on the protein, creating a stable amide linkage and leaving a reactive maleimide group on the protein surface.[2]

-

Purification: Excess, unreacted SMCC is removed via desalting or dialysis to prevent it from reacting with the hapten in the next step.

-

Conjugation: The thiol-containing hapten is added to the maleimide-activated carrier protein. The sulfhydryl group of the hapten undergoes a Michael addition reaction with the maleimide group, forming a stable thioether bond.[16][] This reaction is highly specific for thiols at a pH range of 6.5-7.5.[16]

Comparison of Conjugation Strategies

| Feature | EDC/NHS Chemistry | Maleimide Chemistry |

| Hapten Group | Carboxylic Acid (-COOH) | Sulfhydryl/Thiol (-SH) |

| Protein Target | Primary Amines (-NH₂) | Primary Amines (-NH₂) then Thiol (-SH) |

| Bond Formed | Amide | Thioether |

| Specificity | Good; targets available carboxyls. | Excellent; highly specific for thiols.[16] |

| Procedure | Typically a one-pot, two-step reaction. | Multi-step: activate protein, purify, then conjugate. |

| Key Advantage | Widely used, robust, "zero-length" linker. | High specificity, stable bond formation. |

| Considerations | NHS-ester intermediate is sensitive to hydrolysis. | Protein must be activated first; maleimide group can hydrolyze at high pH (>8.0).[16] |

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chemicals.

Protocol 1: EDC/NHS Conjugation of Carboxylated Thiourea to BSA

This protocol describes the conjugation of a hapten derivative containing a carboxylic acid to BSA. The same protocol can be adapted for KLH, though KLH has lower solubility and may require different buffer conditions.

Materials and Reagents:

-

Bovine Serum Albumin (BSA)

-

Carboxylated Hapten Derivative (e.g., 4-(carboxymethyl)benzyl-1-(3,5-dimethylphenyl)thiourea)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Dialysis tubing (10-14 kDa MWCO) or desalting columns

Procedure:

-

Prepare Carrier Protein:

-

Dissolve 10 mg of BSA in 1 mL of Conjugation Buffer (PBS, pH 7.4).

-

Rationale: This provides a stock solution of the protein ready for conjugation. PBS is a common physiological buffer that maintains protein stability.

-

-

Prepare Hapten Solution:

-

Immediately before use, dissolve the carboxylated hapten in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

-

Rationale: Many organic haptens have poor aqueous solubility. A fresh solution in an organic solvent ensures the hapten is fully dissolved before being added to the aqueous reaction.

-

-

Two-Step Activation & Conjugation:

-

In a separate tube, add a 20- to 50-fold molar excess of the hapten to an appropriate volume of Activation Buffer (pH 6.0).

-

Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS relative to the hapten.

-

Incubate for 15 minutes at room temperature to activate the hapten's carboxyl groups.

-

Rationale: The two-step process, performed in MES buffer at pH 6.0, maximizes the formation of the amine-reactive Sulfo-NHS ester while minimizing hydrolysis, which is more rapid at neutral or alkaline pH.[18]

-

Immediately add the activated hapten mixture to the 1 mL BSA solution.

-

-

Conjugation Reaction:

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

-

Rationale: This incubation allows the activated hapten (NHS ester) to react with the primary amines on the BSA, forming stable amide bonds.

-

-

Quench Reaction (Optional but Recommended):

-

Add hydroxylamine or Tris buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

-

Rationale: This step quenches any unreacted NHS esters, preventing further modification of the protein or other molecules during purification and storage.[14]

-

-

Purification:

-

Transfer the reaction mixture to a dialysis cassette or tubing (10-14 kDa MWCO).

-

Dialyze against 1-2 L of PBS (pH 7.4) at 4°C. Change the buffer at least 3-4 times over 24-48 hours.

-

Alternatively, use a desalting column (e.g., Sephadex G-25) equilibrated with PBS to separate the conjugate from unreacted hapten and byproducts.

-

Rationale: Purification is essential to remove excess hapten and crosslinking reagents, which could interfere with subsequent immunization or assays.

-

-

Storage:

-

Determine the protein concentration (see Section 4.2).

-

Store the purified conjugate in aliquots at -20°C or -80°C. For long-term storage, adding glycerol to 50% can prevent freeze-thaw damage.[19]

-

Characterization and Quality Control of the Conjugate

Characterizing the conjugate is a critical, self-validating step to ensure reproducibility and understand the immunogen being used.[1][5][9] Key parameters are the hapten-to-protein ratio (hapten density or degree of labeling) and the final protein concentration.

Determination of Hapten Density

The optimal number of hapten molecules per carrier protein typically ranges from 10 to 25. Too few may result in a weak immune response, while too many can sometimes lead to tolerance or mask important protein epitopes.

Method A: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF MS)

-

Principle: This is the most direct method. The mass of the unconjugated carrier protein is compared to the mass of the conjugate. The mass difference, divided by the molecular weight of the hapten, gives the average number of haptens per protein molecule.[9]

-

Advantage: Provides a direct and accurate measurement of hapten density.[20]

-

Limitation: Can be difficult for very large or heterogeneous proteins like KLH.[21]

Method B: TNBS Assay

-

Principle: The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay quantifies the number of available primary amines on the protein surface before and after conjugation. The reduction in free amines corresponds to the number of haptens conjugated.[9]

-

Procedure: A standard curve is created using the unconjugated protein. The absorbance of the conjugate is then measured and compared to the standard curve to determine the percentage of modified amines.

Determination of Protein Concentration

Accurate protein concentration is needed to calculate hapten density and for preparing immunization doses.

Bicinchoninic Acid (BCA) Assay

-

Principle: The BCA assay is a colorimetric method where proteins reduce Cu²⁺ to Cu¹⁺ in an alkaline medium. BCA chelates with the Cu¹⁺, producing a purple-colored complex with a strong absorbance at 562 nm.[22][23] The color intensity is proportional to the protein concentration.

-

Advantage: It is compatible with most detergents and shows less protein-to-protein variation than other methods like the Bradford assay.[22][24]

-

Protocol:

-

Prepare a series of BSA standards of known concentrations (e.g., 0, 25, 125, 250, 500, 1000 µg/mL).[22]

-

Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically 50:1).[23]

-

Add 25 µL of each standard and the unknown conjugate samples to a 96-well plate in triplicate.

-

Add 200 µL of the BCA working reagent to each well and mix.[23]

-

Incubate the plate at 37°C for 30 minutes.[23]

-

Measure the absorbance at 562 nm using a plate reader.

-

Subtract the blank absorbance from all readings, plot the standard curve (Absorbance vs. Concentration), and determine the concentration of the conjugate sample from the linear regression of the standard curve.[23]

-

Summary of Characterization Methods

| Method | Parameter Measured | Principle |

| MALDI-TOF MS | Hapten Density | Measures mass increase of the carrier protein after conjugation. |

| TNBS Assay | Hapten Density | Measures the decrease in free primary amines on the protein. |

| BCA Assay | Protein Concentration | Colorimetric assay based on copper reduction by protein. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Hydrolysis of EDC/NHS intermediates. - Inactive reagents. - Incorrect buffer pH. | - Use a two-step reaction in MES buffer (pH 6.0). - Use fresh, anhydrous DMF/DMSO for hapten. - Allow EDC/NHS to warm to room temp before opening.[14] |

| Precipitation During Reaction | - High concentration of organic solvent. - High hapten density making the conjugate insoluble. - Protein denaturation. | - Keep the volume of organic solvent <10% of the total reaction volume. - Reduce the molar excess of hapten used. - Ensure gentle mixing and avoid harsh conditions. |

| Inconsistent Results | - Inaccurate quantification of reagents. - Variability in hapten derivative quality. - Incomplete removal of unreacted hapten. | - Carefully calculate molar ratios. - Ensure hapten derivative is pure. - Extend dialysis/purification time and use a large volume of buffer. |

| High Background in ELISA | - Antibodies generated against the linker. - Presence of aggregated conjugates. | - Use a different linker for screening than for immunization. - Centrifuge the conjugate solution before use to remove aggregates. |

Conclusion

The successful conjugation of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea to a carrier protein is a multi-step process that hinges on the initial chemical modification of the hapten to introduce a reactive handle. By following the detailed protocols for either EDC/NHS or maleimide-based chemistries, researchers can reliably produce hapten-carrier conjugates. Rigorous characterization of the final product is a non-negotiable step that ensures the quality and reproducibility of the immunogen, which is paramount for the subsequent development of sensitive and specific antibodies for research and diagnostic applications.

References

-

Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. U.S. National Library of Medicine. [Link]

-

Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. ACS Publications. [Link]

-

Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjugation. ACS Publications. [Link]

-

Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Chlorophenoxyacetic Acid Pesticides. FAO AGRIS. [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

-

Novel Protein PEGylation Chemistry via Glutalaldehyde-Functionalized PEG. ACS Publications. [Link]

-

Protein Quantification: BCA Assay. QB3 Berkeley. [Link]

-

Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

-

[Mechanism of glutaraldehyde-protein bond formation]. National Open Access Monitor, Ireland. [Link]

-

Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Chlorophenoxyacetic Acid Pesticides. Oxford Academic. [Link]

-

Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]

-

Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. ACS Publications. [Link]

-

Full article: Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online. [Link]

-

Protein quantification by BCA assay is highly sensitive to sample matrix composition. ResearchGate. [Link]

-

Protein Quantification Kit (BCA Assay) Booklet. Abbkine. [Link]

-

Protein quantification by bicinchoninic acid (BCA) assay follows complex kinetics and can be performed at short incubation times. PubMed. [Link]

-

Peptide Conjugation Service : KLH, BSA, OVA, CRM197 and Blue Carrier Proteins. LifeTein. [Link]

-

Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. U.S. National Library of Medicine. [Link]

-

Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Publications. [Link]

-

Labeling Proteins with Small Molecules by Site-Specific Posttranslational Modification. ACS Publications. [Link]

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc.. [Link]

-

Small-Molecule—Protein Conjugation Procedures. Springer Nature Experiments. [Link]

-

Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. SpringerLink. [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing. [Link]

-

Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. U.S. National Library of Medicine. [Link]

-

Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages. ACS Publications. [Link]

-

Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages. U.S. National Library of Medicine. [Link]

-

Thiourea derivatives as chelating agents for bioconjugation of rhenium and technetium. RSC Publishing. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Transport of Small Molecules. The Cell - NCBI Bookshelf. [Link]

-

Techniques for Conjugation of Synthetic Peptides to Carrier Molecules. ResearchGate. [Link]

Sources

- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Chlorophenoxyacetic Acid Pesticides [agris.fao.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Conjugation of Peptides to Carrier Proteins via Glutaraldehyde | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]

- 11. lifetein.com [lifetein.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 18. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. qb3.berkeley.edu [qb3.berkeley.edu]

- 24. biopioneer.com.tw [biopioneer.com.tw]

How to improve the aqueous solubility of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea

Welcome to the technical support center for 1-Benzyl-3-(3,5-dimethylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its aqueous solubility. Given its chemical structure—characterized by a nonpolar benzyl group, a dimethylphenyl ring, and a thiourea core—this molecule is inherently hydrophobic and exhibits very low solubility in aqueous media.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically address and overcome these solubility issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve 1-Benzyl-3-(3,5-dimethylphenyl)thiourea directly in an aqueous buffer (e.g., PBS) have resulted in a suspension or complete precipitation. What are my primary options?

A1: This is the expected behavior for this compound due to its lipophilic nature. Direct dissolution in aqueous buffers will almost certainly fail. Your primary strategy should be to first dissolve the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous medium. This is known as using a co-solvent.[1][2][3]

Initial Troubleshooting Steps:

-

Select a Co-solvent: Start with Dimethyl Sulfoxide (DMSO). It is a powerful, aprotic, and water-miscible solvent capable of dissolving a wide range of nonpolar compounds.[3]

-

Prepare a High-Concentration Stock: Weigh your compound accurately and dissolve it in the minimum required volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved; gentle vortexing or sonication may be required.

-

Serial Dilution: Perform serial dilutions from this stock solution into your aqueous buffer. It is critical to add the DMSO stock to the buffer (not the other way around) and to mix vigorously during addition to prevent localized precipitation.

-

Observe for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. Let it sit for a period (e.g., 30-60 minutes) to check for kinetic solubility, as the compound may precipitate over time.

Critical Consideration: The final concentration of the organic co-solvent in your aqueous solution should be kept to a minimum, typically well below 1% (v/v) for most cell-based assays, to avoid solvent-induced toxicity or off-target effects. If you require a higher concentration of your compound, you will need to explore more advanced methods detailed below.

Q2: I need a higher concentration of the compound in my aqueous solution than what a low percentage of co-solvent allows. What is the next logical step?

A2: If simple co-solvency is insufficient, a systematic approach using different classes of solubilizing excipients is necessary. The main strategies to explore are:

-

Co-solvent Systems: Using combinations of less toxic co-solvents.[3][4][5]

-

Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin.[6][7][8]

-

Surfactant-based Formulations: Using micelles to solubilize the compound.[9][10][11]

-

pH Modification: Assessing if the compound's charge state can be altered to improve solubility.

The following sections will detail these advanced approaches.

Advanced Solubilization Strategies

The table below summarizes the primary advanced methods for enhancing the aqueous solubility of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea, outlining their mechanisms and key considerations.

| Strategy | Mechanism of Action | Advantages | Disadvantages & Considerations |

| Co-solvents | Reduces the polarity of the aqueous solvent system, decreasing the interfacial tension between the solvent and the hydrophobic solute.[2][4] | Simple, inexpensive, and effective for moderate solubility enhancement. | Potential for compound precipitation upon dilution.[4] Co-solvents can have their own biological or toxicological effects. May impact permeability.[12] |